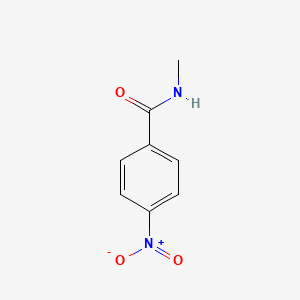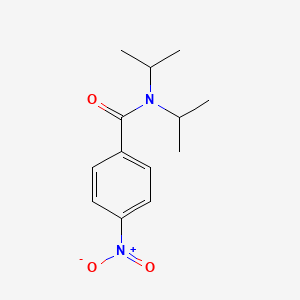
4-(2-Diéthylaminoéthyl)pipéridine
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives have been synthesized through various methods, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A new approach for the synthesis of spiro [piperidine-3,2′-oxindoles] involves the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles .Molecular Structure Analysis
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines play a significant role in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A new approach for the synthesis of spiro [piperidine-3,2′-oxindoles] involves the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles .Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H25N, a molecular weight of 183.33 g/mol, and a boiling point of 252°C. Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
- DEEP est un élément constitutif crucial pour la conception de produits pharmaceutiques. On le retrouve dans plus de vingt classes de médicaments et d'alcaloïdes. Les chercheurs ont étudié des réactions intra- et intermoléculaires pour synthétiser des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones .
- Un dérivé pipéridine spécifique, 1-(2-(4-(Dibenzo[b,f]thiépine-10-yl)phénoxy)éthyl)pipéridine (DTPEP), synthétisé à partir du Tamoxifène (TAM), a montré des effets sur les cellules cancéreuses à la fois ER-négatives et ER-positives .
- Les composés pipéridine peuvent avoir un impact sur le potentiel de la membrane mitochondriale, ce qui conduit à l'apoptose dans les cellules prolifératives .
Chimie médicinale et conception de médicaments
Propriétés anticancéreuses
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
4-(2-Diethylaminoethyl)piperidine is a member of the piperidine chemical family . Piperidines are structural components of various pharmaceuticals and alkaloids .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction is likely facilitated by the compound’s piperidine structure .
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Result of Action
Piperidine derivatives have been shown to perform several anticancer biological processes, such as ros release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio .
Action Environment
The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Analyse Biochimique
Biochemical Properties
4-(2-Diethylaminoethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where it acts as an inhibitor. This interaction is crucial as it affects the breakdown of monoamines, which are important neurotransmitters in the brain. The compound also interacts with cholinesterase receptors, particularly acetylcholinesterase (AChE), where it binds to the catalytic site and inhibits the enzyme’s activity. These interactions highlight the potential of 4-(2-Diethylaminoethyl)piperidine in modulating neurotransmitter levels and influencing neurological functions .
Cellular Effects
4-(2-Diethylaminoethyl)piperidine has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in gene expression and cellular metabolism. Additionally, the compound has been observed to have anti-inflammatory properties, which can impact immune cells by reducing the production of pro-inflammatory cytokines. These effects on cell function and signaling pathways underscore the potential therapeutic applications of 4-(2-Diethylaminoethyl)piperidine in treating neurological and inflammatory disorders .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Diethylaminoethyl)piperidine involves several key processes. At the molecular level, the compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, inhibiting their activity. This inhibition leads to an increase in the levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, 4-(2-Diethylaminoethyl)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall effects on cellular function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Diethylaminoethyl)piperidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These temporal effects are important for understanding the potential long-term applications and stability of 4-(2-Diethylaminoethyl)piperidine in research and therapeutic settings .
Dosage Effects in Animal Models
The effects of 4-(2-Diethylaminoethyl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects. At higher doses, it can lead to toxicity, including liver damage and neurotoxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-(2-Diethylaminoethyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, where it undergoes oxidative deamination and hydroxylation. These metabolic processes result in the formation of several metabolites, which can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and overall efficacy, making it important to understand these pathways for optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-(2-Diethylaminoethyl)piperidine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, which can influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-(2-Diethylaminoethyl)piperidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins. The localization of 4-(2-Diethylaminoethyl)piperidine within specific cellular compartments is important for understanding its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFIRLHXHMMYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304570 | |
| Record name | 4-(2-DIETHYLAMINOETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-10-1 | |
| Record name | NSC166305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-DIETHYLAMINOETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)











